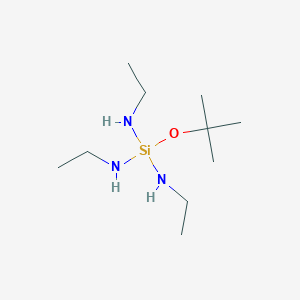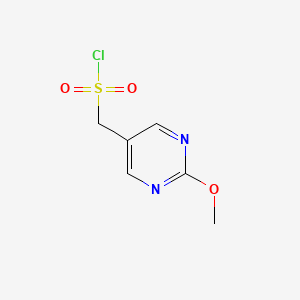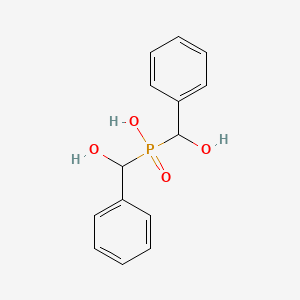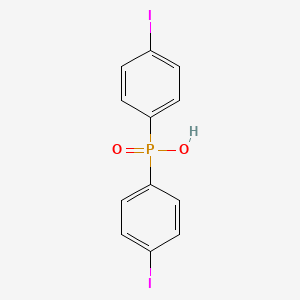
1-tert-Butoxy-N,N',N''-triethylsilanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine typically involves the reaction of tert-butyl alcohol with triethylamine and a silicon-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then isolated and purified using advanced separation techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and silanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler amines and silanes.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of new drugs and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release active intermediates that interact with biological molecules. The silicon atom can form stable bonds with other elements, enhancing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butoxybis(dimethylamino)methane: Known for its use as a reagent in organic synthesis.
N,N,N’,N’-Tetramethylmethanediamine: Used in various chemical reactions and as a catalyst.
Triethylsilanetriamine: Similar in structure but lacks the tert-butoxy group, resulting in different reactivity and applications.
The uniqueness of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine lies in its combination of the tert-butoxy group and the silicon atom, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
923561-12-0 |
|---|---|
Molekularformel |
C10H27N3OSi |
Molekulargewicht |
233.43 g/mol |
IUPAC-Name |
N-[bis(ethylamino)-[(2-methylpropan-2-yl)oxy]silyl]ethanamine |
InChI |
InChI=1S/C10H27N3OSi/c1-7-11-15(12-8-2,13-9-3)14-10(4,5)6/h11-13H,7-9H2,1-6H3 |
InChI-Schlüssel |
HVSQEJMIAQWYRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN[Si](NCC)(NCC)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)


![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)

![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)



![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
